adamantane-1-carbonitrile
Overview
Description
1-Adamantanecarbonitrile reacts with W2(OCMe3)6 to yield W(CAd)(OCMe3)3 (Ad=1-adamantyl).
Mechanism of Action
Target of Action
Adamantane derivatives are known to interact with various biological targets, improving the lipophilicity and stability of drugs .
Mode of Action
It’s known that adamantane derivatives can interact with their targets, leading to changes in their function
Biochemical Pathways
Adamantane derivatives are known to influence various biochemical pathways, depending on their specific targets .
Pharmacokinetics
The adamantane moiety is known to improve the lipophilicity and stability of drugs, which can enhance their pharmacokinetic properties .
Result of Action
The compound has been used as a starting reagent for the synthesis of adamantyl-l,3,4-oxathiazol-2-one , indicating its potential utility in chemical synthesis.
Action Environment
The stability and lipophilicity of adamantane derivatives can be influenced by factors such as temperature and ph .
Properties
IUPAC Name |
adamantane-1-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c12-7-11-4-8-1-9(5-11)3-10(2-8)6-11/h8-10H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQFZASRJFRAEIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40177644 | |
Record name | Tricyclo(3.3.1.13,7)decane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40177644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23074-42-2 | |
Record name | 1-Cyanoadamantane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23074-42-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tricyclo(3.3.1.13,7)decane-1-carbonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023074422 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Adamantanecarbonitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137842 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tricyclo(3.3.1.13,7)decane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40177644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tricyclo[3.3.1.13,7]decane-1-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.270 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1-cyanoadamantane?
A1: The molecular formula of 1-cyanoadamantane is C11H15N, and its molecular weight is 161.25 g/mol.
Q2: What spectroscopic techniques have been used to characterize 1-cyanoadamantane?
A2: Researchers have employed various spectroscopic techniques to characterize 1-cyanoadamantane, including: * Microwave Spectroscopy: This technique provided precise information on the rotational constants of 1-cyanoadamantane, allowing for the determination of bond lengths and angles within the molecule. [] * Terahertz Spectroscopy: This method was instrumental in studying the low-frequency vibrational modes of 1-cyanoadamantane, including the librational mode, in both its ordered and disordered phases. []* Raman Spectroscopy: This technique provided insights into the vibrational modes of 1-cyanoadamantane, particularly in the context of its plastic phase and the temperature dependence of these modes. [, , ] * Infrared Spectroscopy: This method has been used to study the vibrational modes of the 1-cyanoadamantane cation, revealing evidence of hydrogen transfer and cage-opening upon ionization. []
Q3: What is unique about the solid-state behavior of 1-cyanoadamantane?
A3: 1-Cyanoadamantane exhibits several distinct crystalline phases, including a brittle phase (II), a glassy phase (Ig), a stable plastic phase (I), and a metastable plastic phase (I'). [] These phases are characterized by different degrees of molecular order and mobility.
Q4: What is a plastic crystal, and how does 1-cyanoadamantane exemplify this?
A4: A plastic crystal is a solid phase where molecules possess positional order within a lattice structure but exhibit a high degree of rotational freedom. 1-Cyanoadamantane forms a plastic crystalline phase at room temperature, characterized by the free rotation of molecules within the crystal lattice. [, , ]
Q5: How does the dielectric behavior of 1-cyanoadamantane change across its different phases?
A5: The dielectric properties of 1-cyanoadamantane have been extensively studied in its various phases. Notably, the dielectric relaxation times exhibit an Arrhenius-type temperature dependence in the supercooled plastic phase, suggesting "strong glass former" behavior. [] Furthermore, studies on the low-frequency dielectric properties indicate that the glass transition in 1-cyanoadamantane is not associated with the freezing of individual molecular rotations but rather with the freezing of fluctuations in local antiferroelectric ordering. []
Q6: What types of molecular motions are observed in 1-cyanoadamantane?
A6: Studies using Nuclear Magnetic Resonance (NMR) spectroscopy have revealed two distinct types of molecular motions in 1-cyanoadamantane: a fast uniaxial rotation around the molecule's threefold axis and a slower isotropic reorientation of this axis between specific crystallographic directions. [] These motions have been further investigated using techniques like incoherent quasielastic neutron scattering, providing insights into the dynamics of the plastic phase. []
Q7: How does 1-cyanoadamantane react with silylenes?
A7: Research has shown that 1-cyanoadamantane reacts with silylenes in a unique manner. While di-tert-butylsilylene adds across the carbon-nitrogen triple bond, forming a cyclic diazasilacyclohexadiene derivative, dimesitylsilylene follows a different pathway, yielding an azadisilacyclobutene ring system. [] These findings highlight the influence of steric and electronic factors on the reactivity of silylenes towards nitriles.
Q8: Can 1-cyanoadamantane form complexes with metal carbonyls?
A8: Yes, 1-cyanoadamantane selectively forms complexes with tungsten pentacarbonyl, coordinating through the nitrogen atom of the cyano group. This property has been exploited for the separation of 1-cyanoadamantane from mixtures containing adamantyl-1,3,4-oxathiazol-2-one. []
Q9: What are the potential applications of 1-cyanoadamantane derivatives?
A9: Derivatives of 1-cyanoadamantane, particularly those containing an aryloxy group at the 4-position of an aniline moiety, have shown potential as hypobetalipoproteinemic agents. These compounds, which lower blood lipid levels, are being explored further for their therapeutic benefits. []
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